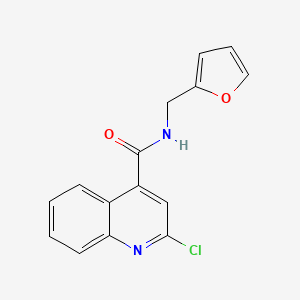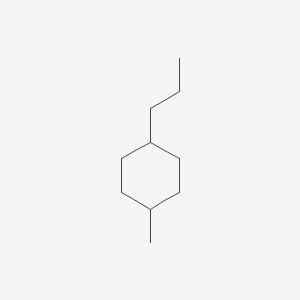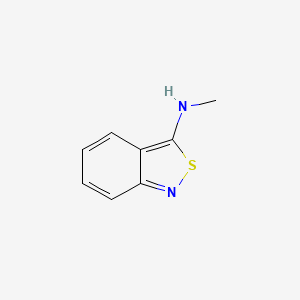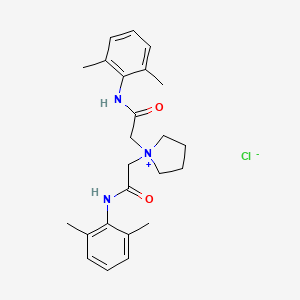
1,1-Bis((2,6-xylylcarbamoyl)methyl)pyrrolidinium chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,1-Bis((2,6-xylylcarbamoyl)methyl)pyrrolidinium chloride is a compound that features a pyrrolidinium core with two 2,6-xylylcarbamoyl groups attached to itThe pyrrolidinium ring is a versatile scaffold that is widely used in medicinal chemistry for the development of biologically active compounds .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,1-Bis((2,6-xylylcarbamoyl)methyl)pyrrolidinium chloride typically involves the reaction of pyrrolidine with 2,6-xylyl isocyanate under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane at a temperature range of 0-25°C. The resulting product is then purified using standard techniques such as recrystallization or column chromatography .
Industrial Production Methods
Industrial production of this compound may involve a similar synthetic route but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, can make the industrial production more sustainable .
化学反応の分析
Types of Reactions
1,1-Bis((2,6-xylylcarbamoyl)methyl)pyrrolidinium chloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an aqueous medium at room temperature.
Reduction: Sodium borohydride in methanol at 0-5°C.
Substitution: Sodium hydroxide in water at room temperature.
Major Products Formed
Oxidation: Formation of corresponding N-oxide derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of hydroxyl or alkoxy derivatives.
科学的研究の応用
1,1-Bis((2,6-xylylcarbamoyl)methyl)pyrrolidinium chloride has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand for receptor studies.
Medicine: Explored for its potential therapeutic applications, including as an antimicrobial or anticancer agent.
Industry: Utilized in the development of advanced materials, such as ionic liquids and polymers.
作用機序
The mechanism of action of 1,1-Bis((2,6-xylylcarbamoyl)methyl)pyrrolidinium chloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The pyrrolidinium ring and the 2,6-xylylcarbamoyl groups play a crucial role in the binding affinity and specificity of the compound .
類似化合物との比較
Similar Compounds
- 1-Butyl-1-methylpyrrolidinium bis(trifluoromethylsulfonyl)imide
- 1-Butyl-1-methylpyrrolidinium dicyanamide
- N-butyl-N-methylpyrrolidinium chloride
Uniqueness
1,1-Bis((2,6-xylylcarbamoyl)methyl)pyrrolidinium chloride is unique due to its specific structural features, including the presence of two 2,6-xylylcarbamoyl groups. These groups contribute to its distinct chemical and biological properties, making it a valuable compound for various applications .
特性
CAS番号 |
4169-38-4 |
|---|---|
分子式 |
C24H32ClN3O2 |
分子量 |
430.0 g/mol |
IUPAC名 |
2-[1-[2-(2,6-dimethylanilino)-2-oxoethyl]pyrrolidin-1-ium-1-yl]-N-(2,6-dimethylphenyl)acetamide;chloride |
InChI |
InChI=1S/C24H31N3O2.ClH/c1-17-9-7-10-18(2)23(17)25-21(28)15-27(13-5-6-14-27)16-22(29)26-24-19(3)11-8-12-20(24)4;/h7-12H,5-6,13-16H2,1-4H3,(H-,25,26,28,29);1H |
InChIキー |
CZDQSLURYJDTOK-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C(=CC=C1)C)NC(=O)C[N+]2(CCCC2)CC(=O)NC3=C(C=CC=C3C)C.[Cl-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[5-(Cyclohexen-1-ylmethyl)-1,3,4-thiadiazol-2-yl]-3-(2-fluorophenyl)urea](/img/structure/B14165580.png)
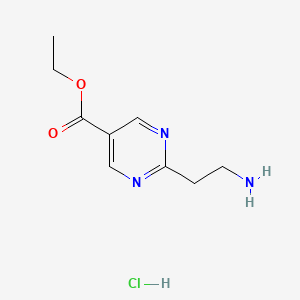
![2-[3-(4-Bromophenyl)-3-oxopropyl]cyclohexanone](/img/structure/B14165598.png)
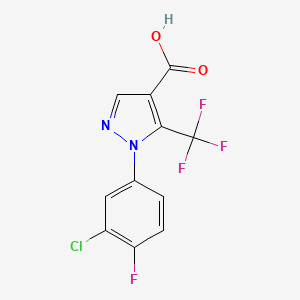
![2-{2-[(4-bromophenyl)carbonyl]-1-(4-chlorophenyl)butyl}-N,N'-dicyclohexylpropanediamide](/img/structure/B14165612.png)
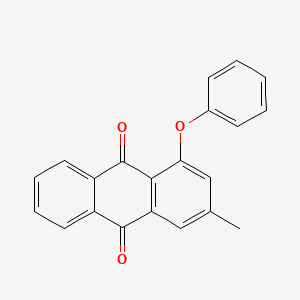
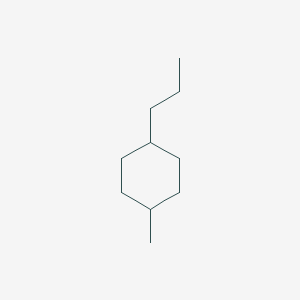
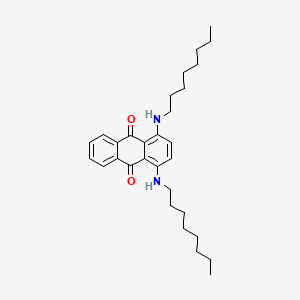
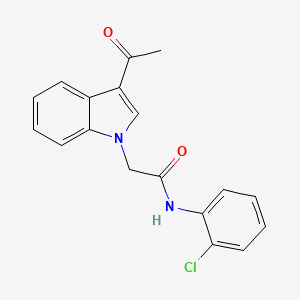

![1H-Pyrrolo[2,3-b]pyridine, 2,3-dimethyl-5-nitro-1-(phenylsulfonyl)-](/img/structure/B14165634.png)
